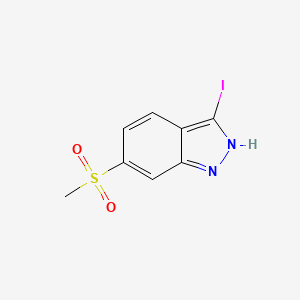

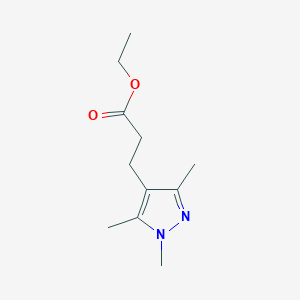

![molecular formula C8H12N4O2 B2373433 3-[2-(4-氨基-1H-吡唑-1-基)乙基]-1,3-恶唑烷-2-酮 CAS No. 1250231-63-0](/img/structure/B2373433.png)

3-[2-(4-氨基-1H-吡唑-1-基)乙基]-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one” is a heterocyclic compound . Pyrazoles, which are a type of heterocyclic compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their confirmed biological as well as pharmacological activities .

Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one” is not provided in the available resources.科学研究应用

抗菌和抗癌剂

- 抗菌和抗癌活性:研究表明,与本化合物密切相关的吡唑衍生物显示出有希望的抗菌和抗癌活性。其中一些化合物表现出的抗癌活性高于参考药物阿霉素,并具有良好至优异的抗菌性能 (Hafez、El-Gazzar 和 Al-Hussain,2016)。

杂环化学

- 杂环化合物的合成:该化合物在合成各种杂环结构中至关重要。例如,吡唑并[4,3-d]-嘧啶衍生物的合成及其作为抗癌和抗 5-脂氧合酶剂的评估涉及类似的化合物 (Rahmouni 等人,2016)。

- 功能化吡唑:它在制备功能化吡唑中发挥作用,为有机合成研究和潜在的医药应用做出贡献 (Papernaya 等人,2015)。

抗结核研究

- 抗结核活性:使用类似结构合成的化合物已被评估其抗结核活性,在结核病的治疗中显示出前景。计算机模拟和体外研究已经发现了针对结核分枝杆菌的活性剂 (Vavaiya 等人,2022)。

生物学评估

- 酶活性:一些衍生物已显示出显着增加纤维二糖酶等酶反应性的作用,表明具有生化应用的潜力 (Abd 和 Awas,2008)。

新型杂环的合成

- 创建新的杂环:该化合物用于合成新的杂环化合物,在开发新药和理解复杂的化学过程中具有潜在应用 (Fedotov 等人,2022)。

恶唑烷-2-酮衍生物

- 恶唑烷-2-酮环的构建:恶唑烷-2-酮环是该化合物结构的一部分,在合成有机化学中具有重要意义。它用于不对称合成和作为氨基醇系统的保护基团,展示了该化合物在有机合成中的多功能性 (Zappia 等人,2007)。

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Related compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

3-[2-(4-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-7-5-10-12(6-7)2-1-11-3-4-14-8(11)13/h5-6H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYASWPJJLLEXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCN2C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)

![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)